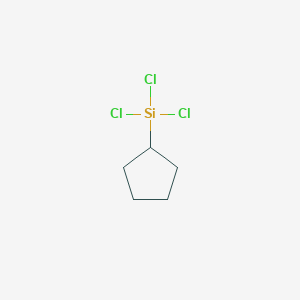

Trichlorocyclopentylsilane

描述

Structure

3D Structure

属性

IUPAC Name |

trichloro(cyclopentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3Si/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMZRNUHEXJWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065788 | |

| Record name | Trichlorocyclopentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-03-4 | |

| Record name | Cyclopentyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14579-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, (trichlorosilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, (trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorocyclopentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorocyclopentylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trichlorocyclopentylsilane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlorocyclopentylsilane (C₅H₉Cl₃Si) is a versatile organosilicon compound with significant applications in materials science and organic synthesis. Its unique combination of a cyclopentyl group and a reactive trichlorosilyl moiety makes it a valuable precursor for the synthesis of silicones, a key component in surface modification, and a building block for more complex organosilicon structures. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, including detailed experimental protocols, tabulated physical and spectral data, and a visual representation of its primary synthesis pathway.

Introduction

Organosilicon compounds play a pivotal role in a wide array of technological applications, owing to their unique chemical and physical properties. Among these, alkyltrichlorosilanes are a fundamentally important class of reagents. This compound, with its cyclic alkyl substituent, offers distinct steric and electronic properties compared to its linear counterparts, influencing its reactivity and the characteristics of the resulting materials. This guide aims to consolidate the current knowledge on the synthesis and properties of this compound to serve as a valuable resource for researchers in academia and industry.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the hydrosilylation of cyclopentene with trichlorosilane (HSiCl₃) . This addition reaction is typically catalyzed by a platinum-based catalyst. An alternative, though less common, approach involves the use of Grignard reagents.

Platinum-Catalyzed Hydrosilylation of Cyclopentene

The hydrosilylation of cyclopentene involves the addition of the silicon-hydrogen bond of trichlorosilane across the double bond of cyclopentene. This reaction is highly efficient when catalyzed by specific platinum catalysts, with reported yields exceeding 90%.[1]

Reaction:

A particularly effective catalyst for this transformation is a chlorine-deficient chloroplatinic acid.[1] The reaction is typically carried out at elevated temperatures in a pressurized vessel to maintain the reactants in the liquid phase.

Caption: Synthesis of this compound via Hydrosilylation.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

The following is a representative experimental protocol based on the principles outlined in the patent literature.[1]

Materials:

-

Cyclopentene

-

Trichlorosilane

-

Chlorine-deficient chloroplatinic acid catalyst

-

Anhydrous toluene (or other suitable solvent)

-

Pressurizable reaction vessel (e.g., autoclave) equipped with a magnetic stirrer and temperature control.

Procedure:

-

Vessel Preparation: Ensure the reaction vessel is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to exclude moisture, as trichlorosilane is highly reactive with water.

-

Charging the Reactor: In the inert atmosphere, charge the reaction vessel with an equimolar mixture of cyclopentene and trichlorosilane.

-

Catalyst Addition: Add the chlorine-deficient chloroplatinic acid catalyst to the reaction mixture. The catalyst loading is typically very low, on the order of parts per million (ppm) relative to the reactants.

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature in the range of 50 to 80°C. The pressure in the vessel will increase due to the vapor pressure of the reactants at the elevated temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) to observe the disappearance of the starting materials and the appearance of the product.

-

Work-up and Purification: Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.

Safety Precautions: Trichlorosilane is a corrosive and moisture-sensitive compound that releases HCl upon contact with water. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted behind a blast shield due to the use of a pressurized vessel.

Properties of this compound

A comprehensive understanding of the physical and spectral properties of this compound is essential for its application and for the characterization of its reaction products.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₉Cl₃Si |

| Molecular Weight | 203.57 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 181 °C (lit.) |

| Density | 1.226 g/mL at 25 °C (lit.) |

| Refractive Index (n₂₀/D) | 1.469 (lit.) |

Spectral Properties

While a complete set of publicly available, peer-reviewed spectral data for this compound is limited, the expected spectral characteristics can be inferred from the known properties of similar organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclopentyl ring. The proton on the carbon attached to the silicon (the α-proton) would likely appear as a multiplet shifted downfield due to the electron-withdrawing effect of the trichlorosilyl group. The remaining eight protons on the cyclopentyl ring would appear as a complex series of multiplets in the upfield region, typical for cycloalkanes.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the cyclopentyl ring. The carbon atom directly bonded to the silicon (Cα) would be the most downfield signal. The other carbon atoms of the ring would resonate at higher field strengths.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the various bonds present in the molecule.

| Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch) | 2850-2960 | Strong |

| C-H (bend) | 1350-1470 | Medium |

| Si-Cl (stretch) | 450-650 | Strong |

| Si-C (stretch) | 600-800 | Medium |

Mass Spectrometry (MS):

The mass spectrum of this compound under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 202 (for the most abundant isotopes ³⁵Cl and ²⁸Si). A characteristic isotopic pattern for the presence of three chlorine atoms would be observed for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways would likely involve the loss of a chlorine atom, the cyclopentyl radical, or smaller fragments from the cyclopentyl ring.

Applications

This compound is a valuable intermediate in several industrial and research applications:

-

Silicone Polymers: It can be used as a monomer or cross-linking agent in the production of silicone polymers, imparting specific properties due to the cyclopentyl group.

-

Surface Modification: The trichlorosilyl group readily reacts with hydroxyl groups on surfaces like glass, silica, and metal oxides to form stable siloxane bonds. This allows for the covalent attachment of the cyclopentyl group, modifying the surface properties, such as increasing hydrophobicity.

-

Precursor to Silsesquioxanes: Hydrolysis and condensation of this compound can lead to the formation of polyhedral oligomeric silsesquioxanes (POSS), which are used as nano-fillers to enhance the thermal and mechanical properties of polymers.

Conclusion

This compound is a key organosilicon compound with well-established synthesis routes and a range of important applications. The hydrosilylation of cyclopentene provides an efficient and high-yield pathway to this molecule. Its distinct physical and chemical properties, driven by the presence of both a cyclopentyl ring and a reactive trichlorosilyl group, make it a versatile building block in materials science and synthetic chemistry. This guide has provided a detailed overview of its synthesis and properties, which should serve as a valuable technical resource for professionals in the field. Further research into novel catalytic systems for its synthesis and expanded applications in areas such as drug delivery and advanced materials will continue to enhance the importance of this compound.

References

An In-depth Technical Guide to Trichlorocyclcyclopentylsilane: Structure, Bonding, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and analytical characterization of Trichlorocyclopentylsilane. This versatile organosilicon compound serves as a key intermediate in the synthesis of advanced silane-based materials and finds applications in surface modification and polymer chemistry.[1]

Core Concepts: Chemical Structure and Bonding

This compound, with the chemical formula C₅H₉Cl₃Si, possesses a central silicon atom bonded to a cyclopentyl group and three chlorine atoms. The silicon atom is sp³ hybridized, resulting in a tetrahedral geometry.

The Si-C bond is a stable covalent bond, providing the organic character to the molecule. The cyclopentyl group, due to its flexibility, can adopt various conformations, with the envelope and half-chair forms being the most common.

The three Si-Cl bonds are highly polar and reactive. The significant electronegativity difference between silicon (1.90) and chlorine (3.16) leads to a substantial partial positive charge on the silicon atom and partial negative charges on the chlorine atoms. This polarization makes the silicon atom susceptible to nucleophilic attack, which is the basis for many of its reactions, most notably its hydrolysis to form silanols and subsequently siloxanes.

Physicochemical and Spectroscopic Data

The following table summarizes the known physicochemical properties and predicted spectroscopic data for this compound. Spectroscopic predictions are based on typical values for similar organosilane compounds.

| Property | Value |

| Molecular Formula | C₅H₉Cl₃Si |

| Molecular Weight | 203.57 g/mol [2][3][] |

| Appearance | Colorless to light yellow liquid |

| Density | 1.226 g/mL at 25 °C[3][] |

| Boiling Point | 181 °C[2][3] |

| Refractive Index (n20/D) | 1.469[3][] |

| ¹H NMR (Predicted) | |

| δ (ppm) for -CH-Si | ~1.5 - 2.0 (multiplet) |

| δ (ppm) for -CH₂- | ~1.2 - 1.8 (multiplet) |

| ¹³C NMR (Predicted) | |

| δ (ppm) for C-Si | ~30 - 40 |

| δ (ppm) for C-C | ~25 - 35 |

| ²⁹Si NMR (Predicted) | |

| δ (ppm) | ~10 - 20 |

| IR Absorption (Predicted) | |

| ν (cm⁻¹) for C-H stretch | ~2850 - 2960 (strong) |

| ν (cm⁻¹) for CH₂ bend | ~1450 (medium) |

| ν (cm⁻¹) for Si-Cl stretch | ~450 - 600 (strong) |

| Mass Spec. (EI) (Predicted) | |

| [M]+ | m/z 202 (and isotopic peaks for Cl) |

| Major Fragments | Loss of Cl, cyclopentyl radical, HCl |

Experimental Protocols

Synthesis of this compound via Hydrosilylation

This protocol is based on the reaction of cyclopentene with trichlorosilane in the presence of a platinum catalyst.

Materials:

-

Cyclopentene

-

Trichlorosilane (HSiCl₃)

-

Chloroplatinic acid catalyst solution

-

Anhydrous toluene (solvent)

-

Pressurizable reaction vessel (autoclave) with magnetic stirring

-

Distillation apparatus

Procedure:

-

Ensure the reaction vessel is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

In the reaction vessel, combine equimolar amounts of cyclopentene and trichlorosilane in anhydrous toluene.

-

Add the chloroplatinic acid catalyst solution (typically in the ppm range relative to the reactants).

-

Seal the vessel and heat the mixture to a temperature above the boiling point of the mixture under normal pressure (e.g., 150°C), allowing pressure to build.

-

Maintain the reaction at this temperature with vigorous stirring for several hours (e.g., 24 hours), monitoring the reaction progress by taking small aliquots for gas chromatography (GC) analysis.

-

Once the reaction is complete (as indicated by the consumption of reactants), cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a distillation apparatus.

-

Perform a fractional distillation under reduced pressure to isolate the this compound product. The product is expected to distill at approximately 70°C under 18 mmHg.[5]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10% (v/v) solution of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a high-field NMR spectrometer.

-

Process the spectra to identify chemical shifts, coupling patterns, and integrals.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a thin film of the neat liquid product between two salt plates (e.g., KBr or NaCl) using an FTIR spectrometer.

-

Alternatively, a solution spectrum can be obtained using a suitable solvent and cell.

-

Identify the characteristic absorption bands for C-H and Si-Cl bonds.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct injection method with electron ionization (EI).

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Trichlorocyclopentylsilane

CAS Number: 14579-03-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trichlorocyclopentylsilane, a versatile organosilicon compound with significant applications in materials science. This document details its chemical and physical properties, a robust synthesis protocol, and its primary applications, with a focus on surface modification and polymer synthesis. While the core applications of this compound are in materials science, the principles of surface modification discussed herein may be of interest to drug delivery and biomedical device development.

Chemical and Physical Properties

This compound, also known as Cyclopentyltrichlorosilane or (Trichlorosilyl)cyclopentane, is a colorless to slightly yellow liquid. It is a reactive compound due to the presence of the trichlorosilyl group, which is susceptible to hydrolysis. The cyclopentyl group imparts hydrophobicity and influences the packing of self-assembled monolayers. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14579-03-4 | [1] |

| Molecular Formula | C5H9Cl3Si | [1] |

| Molecular Weight | 203.57 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | General Knowledge |

| Density | 1.226 g/mL at 25 °C | [1] |

| Boiling Point | 181 °C | [1] |

| Refractive Index | n20/D 1.469 | [1] |

| Purity | ≥ 95% | [1] |

| InChI Key | FCMZRNUHEXJWGB-UHFFFAOYSA-N | [1] |

| SMILES | Cl--INVALID-LINK--(Cl)C1CCCC1 | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the hydrosilylation of cyclopentene with trichlorosilane.[1][2] This reaction typically employs a platinum-based catalyst. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis via Hydrosilylation

Objective: To synthesize this compound from cyclopentene and trichlorosilane.

Materials:

-

Cyclopentene

-

Trichlorosilane

-

Chloroplatinic acid catalyst solution (e.g., Karstedt's catalyst)

-

Anhydrous toluene (solvent)

-

Pressurizable reaction vessel equipped with a magnetic stirrer, thermocouple, and pressure gauge

-

Distillation apparatus

Procedure:

-

Reactor Preparation: Ensure the reaction vessel is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) to exclude atmospheric moisture.

-

Charging the Reactor: In the inert atmosphere, charge the reactor with an equimolar mixture of cyclopentene and trichlorosilane. Anhydrous toluene can be used as a solvent.

-

Catalyst Addition: Introduce the chloroplatinic acid catalyst to the reaction mixture. The catalyst loading is typically in the range of 10-5 to 10-6 moles of platinum per mole of alkene.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature above the boiling point of the mixture under normal pressure, typically in the range of 80-150 °C. The reaction is carried out under the autogenous pressure generated by the reactants at the reaction temperature.

-

Monitoring the Reaction: Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC) to observe the consumption of reactants and the formation of the product.

-

Reaction Quenching and Product Isolation: Once the reaction is complete (typically after several hours), cool the reactor to room temperature.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and any high-boiling side products.

Safety Precautions: Trichlorosilane and this compound are corrosive and react with water to release HCl gas. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety goggles, and a face shield. The reaction should be conducted behind a blast shield due to the use of a pressurized vessel.

Applications in Materials Science

The primary utility of this compound lies in its role as a surface modification agent and as a monomer for the synthesis of silsesquioxane-based polymers.

Surface Modification and Self-Assembled Monolayers (SAMs)

This compound is used to form self-assembled monolayers on hydroxylated surfaces such as silicon wafers, glass, and metal oxides. The trichlorosilyl group reacts with surface hydroxyl groups to form stable covalent Si-O-Substrate bonds. The cyclopentyl groups then form a hydrophobic outer surface.

Experimental Protocol: Formation of a this compound SAM on a Silicon Wafer

Objective: To form a hydrophobic self-assembled monolayer of cyclopentylsiloxane on a silicon wafer.

Materials:

-

Silicon wafers

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Anhydrous toluene

-

This compound

-

Sonicator

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Cut silicon wafers to the desired size.

-

Clean the wafers by sonicating in deionized water, followed by acetone, and then isopropanol (10 minutes each).

-

Dry the wafers under a stream of nitrogen.

-

Activate the surface by immersing the wafers in freshly prepared piranha solution for 30 minutes at 80 °C. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse the wafers copiously with deionized water and dry under a stream of nitrogen.

-

-

SAM Deposition:

-

Prepare a dilute solution (e.g., 1 mM) of this compound in anhydrous toluene in a glovebox or under an inert atmosphere.

-

Immerse the cleaned and dried silicon wafers in the silane solution.

-

Allow the self-assembly to proceed for 2-4 hours at room temperature.

-

Remove the wafers from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

-

-

Curing:

-

Cure the wafers in an oven at 120 °C for 1 hour to promote the formation of a cross-linked siloxane network on the surface.

-

-

Characterization:

-

The resulting SAM can be characterized by contact angle goniometry to confirm its hydrophobicity, and by atomic force microscopy (AFM) to assess surface morphology and monolayer quality.

-

Polyhedral Oligomeric Silsesquioxanes (POSS) Synthesis

This compound can be used as a precursor in the synthesis of polyhedral oligomeric silsesquioxanes (POSS).[1] The hydrolysis and condensation of this compound under controlled conditions can lead to the formation of these cage-like molecules, which are used as property-enhancing additives in polymers.[1]

Predicted Analytical Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons on the cyclopentyl ring.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH-Si | 1.5 - 1.7 | Multiplet | 1H |

| CH₂ (adjacent to CH-Si) | 1.8 - 2.0 | Multiplet | 4H |

| CH₂ (beta to CH-Si) | 1.6 - 1.8 | Multiplet | 4H |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum is also expected to be straightforward.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Si | 35 - 45 |

| CH₂ (adjacent to C-Si) | 28 - 35 |

| CH₂ (beta to C-Si) | 25 - 30 |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorptions for the C-H bonds of the cyclopentyl group and the Si-Cl bonds.

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Vibration |

| 2960 - 2850 | C-H (sp³) | Stretching |

| 1450 | CH₂ | Bending (Scissoring) |

| 800 - 850 | Si-Cl | Stretching |

| 550 - 600 | Si-Cl | Stretching |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted m/z values for Major Fragments

| m/z | Fragment |

| 202, 204, 206 | [M]+ (Molecular ion with isotopic pattern for 3 Cl atoms) |

| 167, 169, 171 | [M - Cl]+ |

| 133, 135 | [SiCl₂]+ |

| 69 | [C₅H₉]+ (Cyclopentyl cation) |

Conclusion

This compound is a valuable chemical intermediate with well-established applications in materials science, particularly for the creation of hydrophobic surfaces and the synthesis of advanced silicon-containing polymers. The protocols provided in this guide offer a starting point for researchers interested in utilizing this compound in their work. While the direct applications in drug development are not apparent, the principles of surface functionalization are broadly applicable across many scientific disciplines.

References

Trichlorocyclopentylsilane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trichlorocyclopentylsilane, a versatile organosilicon compound. It details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its key reactions, with a focus on hydrolysis. This document is intended to serve as a valuable resource for professionals in material science, chemical synthesis, and drug development who are utilizing or considering this compound in their work.

Core Properties of this compound

This compound, also known as Cyclopentyltrichlorosilane, is an organosilicon compound notable for its reactive trichlorosilyl group attached to a cyclopentyl ring. This structure allows it to act as a key intermediate in the synthesis of more complex silicon-based materials and as a surface modification agent.

A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₉Cl₃Si |

| Molecular Weight | 203.56 g/mol [1] |

| CAS Number | 14579-03-4 |

| Appearance | Colorless to slightly yellow liquid[2] |

| Density | 1.226 g/mL at 25 °C (lit.) |

| Boiling Point | 178-181 °C (lit.) |

| Refractive Index | n20/D 1.469 (lit.) |

Experimental Protocols

Synthesis of this compound via Hydrosilylation

The primary industrial and laboratory synthesis of this compound is achieved through the hydrosilylation of cyclopentene with trichlorosilane.[3] This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of cyclopentene.

Reaction:

C₅H₈ (Cyclopentene) + HSiCl₃ (Trichlorosilane) → C₅H₉SiCl₃ (this compound)

Detailed Methodology:

-

Catalyst Preparation: A platinum-based catalyst is typically employed to facilitate the reaction. A chlorine-deficient chloroplatinic acid catalyst is noted to be particularly effective for this specific hydrosilylation.[4]

-

Reactant Charging: An equimolar mixture of cyclopentene and trichlorosilane is charged into a pressurizable reaction vessel. The use of a sealed vessel is crucial as the reaction is conducted at a temperature exceeding the normal boiling point of the reactant mixture.[4]

-

Reaction Conditions: The reaction mixture, along with the catalyst, is heated. The specific temperature and pressure will depend on the catalyst used and the desired reaction rate, but temperatures above the mixture's boiling point are necessary to achieve high yields.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of reactants and the formation of the product.

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the pressure is carefully released. The desired this compound product is then isolated from the crude mixture. Purification is typically achieved through fractional distillation to separate the product from any unreacted starting materials and catalyst residues. Yields of 90% or higher have been reported using this method.[4]

-

Safety Precautions: Trichlorosilane is a highly reactive and corrosive compound that releases hydrochloric acid upon contact with moisture. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (gloves, goggles, face shield).

Key Reactions: Hydrolysis

This compound is highly susceptible to hydrolysis, a reaction that is characteristic of chlorosilanes. The silicon-chlorine bonds are readily cleaved by water.

Reaction Pathway:

The hydrolysis proceeds in a stepwise manner, where the chlorine atoms are sequentially replaced by hydroxyl (-OH) groups, forming silanols. These intermediate silanols are generally unstable and readily undergo condensation reactions with each other to form stable siloxane bonds (-Si-O-Si-), releasing water in the process.

-

Initial Hydrolysis: C₅H₉SiCl₃ + 3H₂O → C₅H₉Si(OH)₃ (Cyclopentylsilanetriol) + 3HCl

-

Condensation: n C₅H₉Si(OH)₃ → (C₅H₉SiO₁.₅)n + 1.5n H₂O

The final product of this hydrolysis and condensation is a polysilsesquioxane, a complex, cross-linked polymer network. This reactivity is fundamental to its use in forming protective coatings and in the synthesis of silicone polymers.[3] The reaction is vigorous and exothermic, producing corrosive hydrochloric acid as a byproduct.[5]

Visualized Workflows and Pathways

Below are diagrams illustrating the synthesis and a key logical relationship of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. This compound 95 14579-03-4 [sigmaaldrich.com]

- 4. EP0460589A1 - Method for the preparation of cyclopentyl Trichlorosilane - Google Patents [patents.google.com]

- 5. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]

Trichlorocyclopentylsilane safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Trichlorocyclopentylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 14579-03-4), a chemical intermediate used in research and development. Due to the limited availability of specific toxicological data for this compound, information from structurally related chlorosilanes, such as Trichlorosilane, is included for a more complete understanding of the potential hazards. All personnel handling this substance must be thoroughly trained in its properties and the procedures outlined in this document.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 14579-03-4[1] |

| DOT Classification | UN2987, Chlorosilanes, corrosive, n.o.s., Hazard Class 8, Packing Group II[1] |

Hazard Identification and Classification

This compound is a hazardous chemical that poses significant risks upon exposure. It is classified as a substance that causes severe skin burns and eye damage.[2] The signal word for this chemical is "Danger".[2]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[2]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.[2]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[2][3]

-

Hazard Pictogram:

-

Corrosion:

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and related compounds.

| Property | Value | Source |

| Boiling Point | 223 °C (433 °F) at 13 hPa | [2] |

| Density | 0.984 g/cm³ at 25 °C (77 °F) | [2] |

| Flash Point (Trichlorosilane) | -27 °C (-16.6 °F) | [4] |

| Vapor Pressure (Trichlorosilane) | 533 hPa at 15 °C | [4] |

| Autoignition Temperature (Trichlorosilane) | 182 °C (360 °F) | [5] |

| Flammability Limits (Trichlorosilane) | LEL: 7%; UEL: 83% | [5] |

| Reactivity | Reacts violently with water, yielding hydrogen chloride.[5] Forms explosive mixtures with air on intense heating.[2] |

Toxicological Information

| Test | Species | Route | Value | Source |

| LD50 | Male Rats | Oral | 1030 mg/kg (gavage: 25% solution in corn oil) | [5] |

| LC50 | Rats | Inhalation | 8800 ppm (for hydrogen chloride, a hydrolysis product) | [5] |

Health Effects:

-

Material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract, eyes, and skin.

-

Symptoms of exposure may include a cough, shortness of breath, headache, and nausea.

Experimental Protocols

The hazard classifications and toxicological values reported in safety data sheets are derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). However, the specific, detailed experimental reports for this compound are not publicly available. For context, a brief description of relevant standard protocols is provided below:

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels, and the outcome (mortality or evident toxicity) in a small group of animals determines the next step.

-

Skin Corrosion/Irritation (OECD 404): This test involves the application of the test substance to the skin of an animal (typically a rabbit) for a specified duration. The tissue is then observed for signs of erythema, edema, and corrosion at specific intervals.

-

Acute Inhalation Toxicity (OECD 403): This protocol exposes animals to the test substance as a gas, vapor, or aerosol for a defined period. The animals are observed for toxic effects and mortality at various concentrations to determine the LC50 value.

Safe Handling and Storage

Handling:

-

Handle under an inert gas and protect from moisture.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

-

Use only non-sparking tools and explosion-proof equipment.[6]

-

Avoid breathing vapors or mists.

-

Wash hands and face thoroughly after handling and apply preventive skin protection.[2]

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from heat and sources of ignition.

-

Never allow the product to come into contact with water during storage.

-

The recommended storage temperature is 2 - 8 °C.

-

Store locked up or in an area accessible only to qualified or authorized personnel.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls, such as the use of a fume hood or glove box, are essential to minimize exposure. Personal protective equipment must be worn at all times when handling this compound. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

Caption: PPE Selection Workflow based on risk assessment.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][3]

-

Skin Protection: Wear protective gloves (e.g., butyl rubber, neoprene) and chemical-resistant clothing or a lab coat.[2][3] Immediately change contaminated clothing.[2]

-

Respiratory Protection: For routine operations in a well-ventilated area or fume hood, respiratory protection may not be required. However, in case of inadequate ventilation, spills, or emergencies, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[7][8]

First-Aid Measures

Immediate medical attention is required in all cases of exposure. First-aiders must protect themselves from exposure.[2]

Caption: First-aid procedures for different exposure routes.

-

Inhalation: Move the victim to fresh air and keep them comfortable for breathing. Call a physician immediately.[2] If breathing has stopped, provide artificial respiration.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[2][4]

-

Eye Contact: Rinse cautiously with plenty of water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and immediately call an ophthalmologist.[2]

-

Ingestion: Rinse the mouth with water. Have the victim drink at most two glasses of water. Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.[2]

Fire-Fighting Measures

While this compound itself may not be flammable, related compounds like Trichlorosilane are extremely flammable.[4] It reacts with water to release flammable gases.

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. Do NOT use water.

-

Specific Hazards: Contact with water liberates toxic and flammable gases.[4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Do not breathe vapors. Avoid contact with the substance. Ensure adequate ventilation.[2]

-

Environmental Precautions: Do not let the product enter drains.[2]

-

Containment and Cleanup: Cover drains.[2] Absorb the spill with a liquid-absorbent, non-combustible material (e.g., Chemizorb®, sand, earth). Collect the material in a suitable container for disposal.

References

Trichlorocyclopentylsilane: A Comprehensive Technical Guide for Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlorocyclopentylsilane (C₅H₉Cl₃Si) is a versatile organosilicon compound of significant interest in material science. Its unique molecular structure, featuring a cyclopentyl group and a reactive trichlorosilyl moiety, makes it a valuable precursor for the synthesis of advanced materials. This technical guide provides an in-depth overview of this compound, covering its synthesis, chemical properties, and key applications in the development of novel polymers and surface modifications. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in research and development settings.

Introduction

Organotrichlorosilanes are a class of chemical compounds that serve as fundamental building blocks in silicone chemistry. Among these, this compound has emerged as a precursor of choice for introducing cyclic alkyl functionality into polysiloxane backbones and for the functionalization of surfaces. The presence of the cyclopentyl group imparts unique thermal and mechanical properties to the resulting materials, while the three chlorine atoms provide reactive sites for hydrolysis and condensation reactions, enabling the formation of stable siloxane bonds. This guide will explore the synthesis of this compound and its subsequent use in creating high-performance materials.

Synthesis of this compound

The primary industrial method for synthesizing this compound is the hydrosilylation of cyclopentene with trichlorosilane (HSiCl₃). An alternative, though less common, laboratory-scale synthesis involves the reaction of a cyclopentyl Grignard reagent with a silicon-chloro source.

Hydrosilylation of Cyclopentene

This method involves the addition of the silicon-hydrogen bond of trichlorosilane across the double bond of cyclopentene, typically catalyzed by a platinum complex.

Reaction: C₅H₈ + HSiCl₃ → C₅H₉SiCl₃

Experimental Protocol:

A detailed experimental protocol for the hydrosilylation of cyclopentene is outlined in patent EP0460589A1. The following is a representative procedure:

-

Reactor Setup: A pressure-resistant reactor equipped with a stirrer, a heating jacket, and inlets for reactants and nitrogen is purged with dry nitrogen to ensure an inert atmosphere.

-

Reactant Charging: The reactor is charged with trichlorosilane and a platinum-based catalyst, such as a solution of chloroplatinic acid in isopropanol.

-

Reaction Conditions: Cyclopentene is then slowly fed into the reactor. The reaction is typically carried out at a temperature range of 50-150 °C and under pressure to maintain the reactants in the liquid phase. The molar ratio of trichlorosilane to cyclopentene is generally kept in excess of 1:1 to ensure complete conversion of the alkene.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of cyclopentene.

-

Purification: Upon completion, the reaction mixture is cooled, and the excess trichlorosilane is removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product with a purity of 95% or higher.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | > 90% | Patent EP0460589A1 |

| Product Purity | ≥ 95% | [1] |

| Catalyst Loading | 10-100 ppm Pt | General Hydrosilylation |

Grignard Reaction

This method provides an alternative route for the synthesis of this compound.

Reaction: C₅H₉MgCl + SiCl₄ → C₅H₉SiCl₃ + MgCl₂

Experimental Protocol:

-

Grignard Reagent Formation: Cyclopentylmagnesium chloride (or bromide) is prepared by reacting cyclopentyl chloride (or bromide) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under a nitrogen atmosphere.

-

Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is then slowly added to a solution of excess silicon tetrachloride in an anhydrous solvent at a low temperature (typically below 10°C) to control the exothermic reaction.[2]

-

Workup and Purification: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting magnesium salts are removed by filtration. The filtrate, containing the desired product, is then subjected to fractional distillation to separate the this compound from the solvent and any byproducts.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor. It is highly reactive with water and other protic solvents.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Cl₃Si | [1] |

| Molecular Weight | 203.57 g/mol | [1] |

| Boiling Point | 181 °C (lit.) | [1] |

| Density | 1.226 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.469 (lit.) | [1] |

| Flash Point | 77 °C (closed cup) | [1] |

| Purity | 95% | [1] |

Applications in Material Synthesis

The reactivity of the trichlorosilyl group makes this compound a valuable precursor for various materials, primarily through hydrolysis and condensation reactions.

Synthesis of Polysiloxanes

This compound can be used to introduce cyclopentyl groups into a polysiloxane network. This is typically achieved through co-hydrolysis with other organochlorosilanes, such as dimethyldichlorosilane.

Experimental Protocol: Synthesis of a Cyclopentyl-functionalized Polysiloxane

-

Hydrolysis: A mixture of this compound and dimethyldichlorosilane in a desired molar ratio is added dropwise to a stirred mixture of water and a water-immiscible organic solvent (e.g., toluene) at a controlled temperature. The hydrolysis reaction produces silanols and hydrochloric acid.

-

Condensation: The resulting silanols in the organic phase undergo condensation to form a polysiloxane. This process can be accelerated by heating and/or the addition of a condensation catalyst.

-

Purification: The organic layer is separated, washed with water to remove residual acid, and dried. The solvent is then removed under reduced pressure to yield the cyclopentyl-functionalized polysiloxane.

Surface Modification

This compound is used to modify the surface properties of various substrates, particularly those with hydroxyl groups (e.g., glass, silica, metal oxides). The trichlorosilyl group reacts with the surface hydroxyls to form stable covalent bonds.

Experimental Protocol: Surface Modification of a Glass Substrate

-

Substrate Preparation: The glass substrate is thoroughly cleaned to remove any organic contaminants and to ensure the presence of surface hydroxyl groups. This is often achieved by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma.

-

Silanization: The cleaned substrate is immersed in a solution of this compound in an anhydrous aprotic solvent (e.g., toluene or hexane) under an inert atmosphere. The reaction is typically carried out at room temperature or with gentle heating.

-

Rinsing and Curing: After the desired reaction time, the substrate is removed from the solution, rinsed thoroughly with the anhydrous solvent to remove any unreacted silane, and then cured at an elevated temperature (e.g., 100-120 °C) to promote the formation of a stable siloxane layer on the surface.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It reacts with water, including moisture in the air, to produce corrosive hydrogen chloride gas.[2] Therefore, it must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1] All glassware and equipment must be scrupulously dried before use. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from sources of ignition.[1]

Visualizations

Synthesis of this compound via Hydrosilylation

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of Trichlorocyclopentylsilane

Introduction

Trichlorocyclopentylsilane (C₅H₉Cl₃Si) is an organosilicon compound of interest in materials science and organic synthesis. As with any synthesized compound, comprehensive characterization is crucial to confirm its identity, purity, and structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose.

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous compounds to forecast the expected spectral characteristics. The information herein is intended to serve as a reference for researchers in identifying this compound and as a guide for the acquisition and interpretation of its spectra.

Predicted Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the electron-withdrawing nature of the trichlorosilyl (-SiCl₃) group is expected to deshield adjacent protons and carbons, shifting their signals downfield.[1][2] The molecule possesses a plane of symmetry, which simplifies the expected spectra by making certain protons and carbons chemically equivalent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (Methine) | 2.0 - 2.5 | Quintet (or tt) | 1H |

| H-2, H-5 (Methylene, cis) | 1.7 - 1.9 | Multiplet | 4H |

| H-3, H-4 (Methylene, trans) | 1.5 - 1.7 | Multiplet | 4H |

Note: Chemical shifts for protons on cyclopentyl rings are typically found in the 1.5-2.0 ppm range.[3] The -SiCl₃ group will cause a downfield shift, particularly for the alpha-proton (H-1).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 45 - 55 |

| C-2, C-5 | 28 - 35 |

| C-3, C-4 | 25 - 30 |

Note: The chemical shift for cyclopentane is approximately 25.8 ppm.[4] The carbon atom bonded to the silicon (C-1) is expected to be the most downfield due to the direct influence of the electronegative silicon and chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960 - 2850 | C-H (Aliphatic) Stretch | Strong |

| 1450 | C-H Bend (Scissoring) | Medium |

| 625 - 425 | Si-Cl Stretch | Strong, often multiple bands |

| ~800 | C-Si Stretch | Medium-Weak |

Note: The most characteristic feature will be the strong absorption in the lower frequency region (625-425 cm⁻¹) corresponding to the Si-Cl bond stretches.[5][6] The C-H stretching and bending vibrations are characteristic of the cyclopentyl group.

Mass Spectrometry (MS)

Mass spectrometry ionizes molecules and sorts them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern. Electron Ionization (EI) is a common method that causes extensive fragmentation.[7][8]

Table 4: Predicted Mass Spectrometry Data for this compound (EI)

| m/z Value | Proposed Fragment | Key Features |

| 202, 204, 206 | [C₅H₉SiCl₃]⁺ (M⁺) | Molecular Ion. Will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of the M, M+2, M+4, and M+6 peaks will be approximately 100:98:32:3. |

| 167 | [C₅H₉SiCl₂]⁺ | Loss of a chlorine radical (·Cl). Will show an isotopic pattern for two chlorine atoms. |

| 133 | [SiCl₃]⁺ | Cleavage of the C-Si bond. Will show an isotopic pattern for three chlorine atoms. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation, resulting from the cleavage of the C-Si bond. |

Note: The fragmentation of organochlorine compounds is governed by established rules, and the isotopic abundance of chlorine provides a clear signature for chlorine-containing fragments.

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid, a neat spectrum can be obtained by placing a small drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding molecular vibrations and functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) into a Gas Chromatograph (GC) coupled to a mass spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the MS.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization and Analysis: In the EI source, bombard the sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic patterns with theoretical patterns for chlorine-containing fragments.

Workflow Visualization

The general process for the spectroscopic characterization of a chemical compound like this compound can be visualized as a logical workflow.

Caption: General workflow for spectroscopic characterization of a chemical compound.

Important Safety Considerations

This compound, like other chlorosilanes, is a hazardous chemical and must be handled with appropriate safety precautions.

-

Reactivity: It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. All handling and storage must be under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).[9][10][11]

-

Flammability: The compound is flammable and its vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[9][11]

-

Corrosivity: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[10][11]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[12]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. recsilicon.com [recsilicon.com]

- 12. echemi.com [echemi.com]

Thermal Stability and Decomposition of Trichlorocyclopentylsilane: A Technical Guide

Introduction

Trichlorocyclopentylsilane (C₅H₉Cl₃Si) is an organosilicon compound characterized by a cyclopentyl group and three chlorine atoms attached to a central silicon atom. Its chemical structure suggests potential applications as a precursor for silicon-based materials and as a surface modification agent. Understanding its thermal stability and decomposition behavior is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures such as chemical vapor deposition (CVD). This guide provides a comprehensive overview of the predicted thermal properties and decomposition pathways of this compound, drawing analogies from related alkyltrichlorosilanes.

Predicted Thermal Stability and Decomposition Data

The thermal stability of this compound is anticipated to be influenced by the strength of the silicon-carbon and silicon-chlorine bonds. The cyclopentyl group, being a saturated alkyl, is expected to have a different thermal decomposition profile compared to unsaturated or linear alkyl chains. The following tables summarize the predicted thermal decomposition data based on studies of analogous compounds like methyltrichlorosilane and other long-chain alkyltrichlorosilanes.

Table 1: Predicted Thermal Decomposition Temperatures of this compound

| Parameter | Predicted Value (°C) | Analytical Technique |

| Onset of Decomposition (Tonset) | 250 - 350 | Thermogravimetric Analysis (TGA) |

| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 450 | Derivative Thermogravimetry (DTG) |

Table 2: Predicted Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Process |

| 100 - 250 | < 5 | Desorption of adsorbed moisture and volatile impurities |

| 250 - 500 | 40 - 60 | Primary decomposition: Loss of cyclopentyl group and/or HCl |

| > 500 | 10 - 20 | Secondary decomposition of the silicon-containing residue |

| Final Residue at 800°C | 20 - 40 | Silicon-based char (e.g., silicon carbide, silicon oxycarbide) |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina).

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at a flow rate of 50-100 mL/min.

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

A small, hermetically sealed aluminum pan is used to contain the liquid this compound sample (5-10 mg). An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The samples are subjected to a controlled temperature program, typically heating from ambient temperature to a point just beyond the final decomposition temperature observed in TGA, at a constant rate (e.g., 10°C/min).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions or decomposition reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of this compound.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., 400°C, 600°C, 800°C) in an inert atmosphere.

-

The resulting volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium).

-

The components of the pyrolysate are separated based on their boiling points and affinity for the GC column's stationary phase.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparing them to mass spectral libraries and fragmentation patterns.

Predicted Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a series of complex reactions involving bond cleavage and rearrangement. Based on the chemistry of related organochlorosilanes, two primary decomposition pathways are proposed:

-

Pathway A: C-Si Bond Cleavage: Homolytic cleavage of the cyclopentyl-silicon bond would be an initial step, leading to the formation of a cyclopentyl radical and a trichlorosilyl radical. The cyclopentyl radical could then undergo further reactions such as dehydrogenation to form cyclopentene or cyclopentadiene, or fragmentation into smaller hydrocarbon radicals.

-

Pathway B: β-Hydride Elimination: This pathway involves the transfer of a hydrogen atom from the cyclopentyl ring to the silicon atom, with the concurrent elimination of cyclopentene and the formation of trichlorosilane (HSiCl₃). This is a common decomposition mechanism for alkylsilanes with beta-hydrogens.

Subsequent reactions of the silicon-containing intermediates (e.g., •SiCl₃, HSiCl₃) at higher temperatures would lead to the formation of more stable silicon-based materials, such as silicon tetrachloride (SiCl₄), dichlorosilylene (:SiCl₂), and eventually a solid residue.

Visualizations

The following diagrams illustrate the predicted decomposition pathway and a general workflow for the thermal analysis of this compound.

Caption: Predicted decomposition pathways of this compound.

Caption: General experimental workflow for thermal analysis.

Methodological & Application

Application Notes & Protocol: Self-Assembled Monolayers of Trichlorocyclopentylsilane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a solid substrate. Trichlorocyclopentylsilane is a precursor molecule used to form a robust, covalently bound monolayer on hydroxylated surfaces such as silicon wafers, glass, and other metal oxides. The cyclopentyl headgroup provides a well-defined hydrophobic surface, which can be utilized in various applications, including the modulation of surface energy, biocompatibility, and as a foundation for further chemical modifications in drug development and material science.

This document provides a detailed protocol for the preparation of self-assembled monolayers of this compound on a silicon substrate. The protocol is based on established methods for the formation of SAMs from trichlorosilane precursors under controlled anhydrous conditions to ensure the formation of a high-quality, uniform monolayer.[1]

Experimental Protocols

Substrate Preparation (Hydroxylation)

A clean, hydrophilic, and hydroxyl-rich surface is critical for the formation of a dense and stable silane monolayer.[1] The following protocol describes the cleaning and hydroxylation of silicon wafers using a piranha solution.

Materials:

-

Silicon wafers or other suitable oxide-coated substrates

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Extreme caution is required when handling piranha solution.

-

Deionized (DI) water (18 MΩ·cm)

-

Anhydrous toluene (or other suitable anhydrous hydrocarbon solvent like hexane or cyclohexane)

-

Nitrogen or Argon gas (high purity)

-

Glass beakers and wafer tweezers

Procedure:

-

Place the silicon wafers in a clean glass beaker.

-

In a separate beaker, carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.

-

Immerse the silicon wafers in the piranha solution for 30-60 minutes at room temperature.[2]

-

Carefully remove the wafers using tweezers and rinse them thoroughly with copious amounts of DI water.

-

Dry the substrates under a stream of high-purity nitrogen or argon gas.[2] The resulting surface should be highly hydrophilic.

Silanization (SAM Formation)

The formation of the this compound SAM must be performed under anhydrous conditions to prevent premature hydrolysis and polymerization of the silane in solution, which can lead to the deposition of aggregates instead of a uniform monolayer.[1][3]

Materials:

-

Hydroxylated substrates

-

This compound

-

Anhydrous toluene (or other suitable anhydrous hydrocarbon solvent)

-

Nitrogen or Argon gas (high purity)

-

Glove box or a sealed reaction vessel with a dry atmosphere

-

Glass deposition chamber or desiccator

Procedure:

-

Perform the deposition in a glove box or a reaction chamber purged with dry nitrogen or argon to maintain a low-humidity environment.[4][5]

-

Prepare a dilute solution of this compound in anhydrous toluene. A typical concentration is 1-5 mM.

-

Place the clean, dry, hydroxylated substrates in a deposition chamber.

-

Introduce the this compound solution into the chamber, ensuring the substrates are fully immersed.

-

Allow the self-assembly process to proceed for 2-4 hours at room temperature.

Post-Deposition Treatment

After the deposition, a rinsing and curing step is necessary to remove any physisorbed molecules and to promote the formation of a stable, cross-linked siloxane network on the surface.[2]

Materials:

-

Anhydrous toluene (or other suitable anhydrous solvent)

-

Ethanol or isopropanol

-

Nitrogen or Argon gas (high purity)

-

Oven

Procedure:

-

Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.

-

Sonicate the substrates in fresh anhydrous toluene for 5-10 minutes to further remove any physisorbed material.[2]

-

Rinse the substrates with a polar solvent such as ethanol or isopropanol.

-

Dry the substrates under a stream of high-purity nitrogen or argon gas.

-

Cure the coated substrates by baking them in an oven at 100-120°C for 1-2 hours. This step promotes the cross-linking of adjacent silane molecules, enhancing the stability of the monolayer.[2]

Data Presentation

The following table summarizes the expected quantitative data for a well-formed this compound self-assembled monolayer. These values are based on typical results for analogous hydrocarbon-terminated SAMs on silicon substrates.

| Parameter | Characterization Technique | Expected Outcome for this compound Modified Surface |

| Surface Wettability | Contact Angle Goniometry | Increased hydrophobicity, with a water contact angle > 90°.[6] |

| Film Thickness | Ellipsometry | Uniform film thickness, typically in the range of 0.5-1.0 nanometers. |

| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth and uniform surface with a low root-mean-square (RMS) roughness, typically < 0.5 nm.[1][7][8] |

| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, O, and C. The high-resolution C1s spectrum should be consistent with a cyclopentyl group.[9][10] |

| Adhesion and Stability | Scotch Tape Test / Sonication | High adhesion and stability of the coating. |

Reaction Mechanism and Visualization

The formation of a this compound SAM on a hydroxylated surface proceeds through hydrolysis and condensation reactions.

-

Hydrolysis: In the presence of a thin layer of adsorbed water on the substrate surface, the trichlorosilyl groups of the this compound hydrolyze to form reactive silanol (-Si(OH)₃) groups.[11]

-

Condensation and Covalent Bonding: The newly formed silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent Si-O-Si bonds. Further condensation reactions can occur between adjacent silanol molecules, leading to a cross-linked, polymeric network.[11]

Experimental Workflow Diagram

Signaling Pathway of SAM Formation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Contact angle - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Can AFM Measure Surface Roughness? - ICSPI [icspicorp.com]

- 9. preprints.org [preprints.org]

- 10. iris.unica.it [iris.unica.it]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Trichlorocyclopentylsilane as a Coupling Agent in Composites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlorocyclopentylsilane (TCCPS) is an organosilane coupling agent that can significantly enhance the performance of composite materials by improving the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices. Its trifunctional chloro groups are highly reactive towards hydroxyl groups present on the surface of inorganic fillers, leading to the formation of stable covalent bonds. The cyclopentyl group provides a hydrophobic and organophilic interface that improves compatibility and adhesion with the polymer matrix. This results in composite materials with enhanced mechanical properties, improved resistance to environmental degradation, and better overall durability.

These application notes provide detailed protocols for the use of this compound as a coupling agent and present representative data on the expected improvements in composite properties.

Mechanism of Action

The effectiveness of this compound as a coupling agent is based on a two-step reaction mechanism:

-

Hydrolysis: The three chloro groups of TCCPS readily hydrolyze in the presence of water to form silanetriols (-Si(OH)₃). This reaction is typically carried out in a solvent system containing a controlled amount of water.

-

Condensation: The newly formed silanetriols then condense with the hydroxyl groups present on the surface of the inorganic filler, forming stable covalent Si-O-filler bonds. The silanetriols can also self-condense to form a polysiloxane network on the filler surface. The cyclopentyl group is oriented away from the filler surface, creating an organophilic interface that can physically entangle and chemically react with the polymer matrix during composite fabrication.

Diagram of the Silane Coupling Mechanism

Caption: Mechanism of action of this compound.

Data Presentation: Representative Mechanical Properties

The following tables present representative data on the expected improvements in the mechanical properties of a glass fiber-reinforced epoxy composite after treatment with this compound. This data is illustrative and based on typical performance enhancements observed with analogous alkyltrichlorosilane coupling agents. Actual results may vary depending on the specific composite system and processing conditions.

Table 1: Tensile Properties of Glass Fiber/Epoxy Composite

| Treatment | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Untreated Glass Fibers | 350 ± 25 | 18 ± 1.5 | 2.1 ± 0.2 |

| TCCPS Treated Glass Fibers | 510 ± 30 | 22 ± 1.8 | 2.5 ± 0.3 |

| % Improvement | ~45% | ~22% | ~19% |

Table 2: Flexural Properties of Glass Fiber/Epoxy Composite

| Treatment | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| Untreated Glass Fibers | 600 ± 40 | 30 ± 2.0 |

| TCCPS Treated Glass Fibers | 850 ± 50 | 35 ± 2.5 |

| % Improvement | ~42% | ~17% |

Experimental Protocols

Protocol 1: Surface Treatment of Glass Fibers with this compound

This protocol describes the procedure for treating glass fibers with this compound to improve their adhesion to a polymer matrix.

Materials:

-

Glass fibers (chopped or woven)

-

This compound (TCCPS)

-

Anhydrous solvent (e.g., Toluene, Xylene, or Isopropanol)

-

Deionized water

-

Acetic acid (optional, for pH adjustment if using an alkoxysilane)

-

Beakers and magnetic stirrer

-

Drying oven

-

Fume hood

Procedure:

-

Fiber Cleaning:

-